(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Description
This compound is a small molecule . It belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Molecular Structure Analysis
The crystal structure of a similar compound in complex with mouse Aurora A has been studied . The resolution of the crystal structure was 1.90 Å .Scientific Research Applications
Antimicrobial Activity
Compounds containing the structure of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone have shown promise in antimicrobial applications. For instance, a study by Yurttaş et al. (2016) synthesized derivatives starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate and found high antimicrobial activity in some of these compounds against microorganism strains using the microdilution technique (Yurttaş et al., 2016).
Anticancer Activity
In cancer research, some derivatives of this compound have shown potential. Kamal et al. (2012) reported that a library of new anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which include similar structures, exhibited anticancer activity in cervical cancer cells. These compounds induced cell cycle arrest and activated the p53 protein, a crucial factor in tumor suppression (Kamal et al., 2012).
Antipsychotic Investigation
Compounds with a similar structure have been investigated for their antipsychotic properties. For example, Gopi et al. (2017) designed, synthesized, and assessed the antipsychotic activity of novel Azo dye/Schiff base/Chalcone derivatives, demonstrating significant activity in a haloperidol-induced catalepsy test (Gopi et al., 2017).
Antitumor Evaluation
In antitumor research, Li et al. (2020) synthesized and evaluated 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety, similar to our compound of interest. These derivatives showed moderate to strong antitumor activities against various cancer cells (Li et al., 2020).
Hypoglycemic Agents
A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, structurally related to our compound, have been synthesized and evaluated as glucokinase activators. Song et al. (2011) found that one such derivative was effective as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, showing efficacy in decreasing glucose levels in mice (Song et al., 2011).
Properties
IUPAC Name |
[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6OS/c20-19(21,22)13-3-1-4-14(11-13)27-7-9-28(10-8-27)16(29)15-12-30-18(25-15)26-17-23-5-2-6-24-17/h1-6,11-12H,7-10H2,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJZHPKNXXIYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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